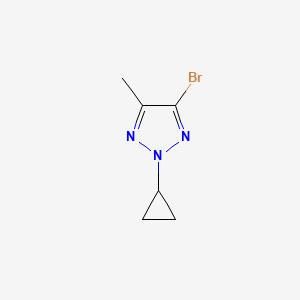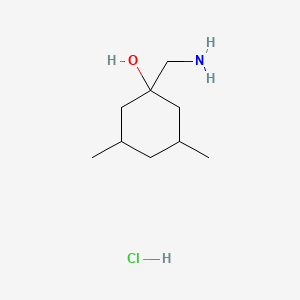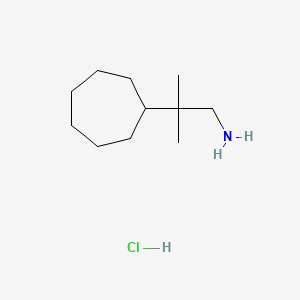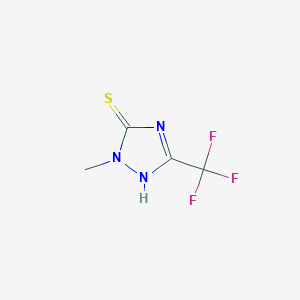
4-bromo-2-cyclopropyl-5-methyl-2H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-cyclopropyl-5-methyl-2H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a bromine atom at the 4th position, a cyclopropyl group at the 2nd position, and a methyl group at the 5th position. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-cyclopropyl-5-methyl-2H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-bromo-2-cyclopropyl-1,3-dicarbonyl compound with hydrazine hydrate can lead to the formation of the triazole ring. The reaction is typically carried out in the presence of a suitable solvent such as ethanol or methanol and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-cyclopropyl-5-methyl-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with other unsaturated compounds to form larger ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include butyllithium for bromine-lithium exchange, hydrogen peroxide for oxidation, and hydrazine for reduction. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can lead to the formation of oxides or reduced derivatives.
Scientific Research Applications
4-Bromo-2-cyclopropyl-5-methyl-2H-1,2,3-triazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.
Chemical Research: It serves as a precursor in the synthesis of more complex heterocyclic compounds and is used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 4-bromo-2-cyclopropyl-5-methyl-2H-1,2,3-triazole involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-bromo-2-cyclopropyl-5-methyl-2H-1,2,3-triazole include other triazole derivatives such as:
- 4-bromo-2-methyl-2H-1,2,3-triazole
- 4-bromo-2,5-dimethyl-2H-1,2,3-triazole
- 4-bromo-1,2,3-triazole
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group at the 2nd position and the methyl group at the 5th position can influence its reactivity and interactions with biological targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C6H8BrN3 |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
4-bromo-2-cyclopropyl-5-methyltriazole |
InChI |
InChI=1S/C6H8BrN3/c1-4-6(7)9-10(8-4)5-2-3-5/h5H,2-3H2,1H3 |
InChI Key |
VSJGLZSCSPLHEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1Br)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13466575.png)
![2-(5-Chlorobenzo[b]thiophen-2-yl)-4,4,5,5-tetraMethyl-1,3,2-dioxaborolane](/img/structure/B13466579.png)

![1-{5-[(4-ethylpiperazin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine trihydrochloride](/img/structure/B13466592.png)

![methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B13466614.png)

![Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13466617.png)


![Tert-butyl 1-(hydroxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13466649.png)


![2-Bromo-8-oxaspiro[4.5]decane](/img/structure/B13466655.png)
